molecular formula C7H17PS B12797204 Erabutoxin b (reduced) CAS No. 11091-64-8

Erabutoxin b (reduced)

Cat. No.: B12797204
CAS No.: 11091-64-8
M. Wt: 164.25 g/mol
InChI Key: HTRZYYMHYRTJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Erabutoxin b as a Postsynaptic Alpha-Neurotoxin in Venom Research

Erabutoxin b is a key toxic component isolated from the venom of the sea snake Laticauda semifasciata. researchgate.netresearchgate.net It belongs to the family of short-chain alpha-neurotoxins, which are polypeptides that act as antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netnih.govacs.org These toxins function by binding to the postsynaptic membrane of the neuromuscular junction, thereby blocking neuromuscular transmission and leading to paralysis. researchgate.netnih.gov This mechanism of action is similar to that of curare. researchgate.net

Structurally, Erabutoxin b is a small, single-chain protein composed of 62 amino acid residues. researchgate.net Its three-dimensional conformation is characterized by a distinctive "three-finger" fold, where three loops of the polypeptide chain extend from a central core. researchgate.nettandfonline.com This structure is stabilized by four intramolecular disulfide bridges, which are crucial for maintaining its active conformation. researchgate.netresearchgate.net The molecular shape is often described as a shallow, elongated saucer. nih.gov The study of Erabutoxin b and its interaction with the nAChR has been instrumental in understanding the structure and function of these critical receptors. tandfonline.comresearchgate.net

PropertyDescriptionReference
Source Venom of the sea snake Laticauda semifasciata researchgate.netresearchgate.net
Toxin Class Short-chain postsynaptic alpha-neurotoxin researchgate.netacs.org
Mechanism of Action Blocks the nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane researchgate.netnih.govnih.gov
Structure Single polypeptide chain (62 amino acids) with a three-finger fold researchgate.netresearchgate.net
Stabilization Four intramolecular disulfide bridges researchgate.netresearchgate.net

Rationale for Investigating the Reduced State of Erabutoxin b in Protein Science

The investigation of the reduced state of Erabutoxin b, where its four disulfide bonds are broken, is fundamental to the field of protein folding. nih.gov By reducing the toxin, typically using reagents like dithiothreitol, scientists can unfold the protein and then observe how it refolds back into its native, biologically active structure upon re-oxidation. nih.gov This process provides a powerful model for understanding the complex mechanisms by which a linear chain of amino acids acquires its specific three-dimensional conformation.

Research on reduced Erabutoxin b has been crucial for several reasons:

Studying Folding Pathways: It allows for the trapping and characterization of folding intermediates, which are transient structures that form during the refolding process. nih.govscite.ai Techniques like isoelectric focusing have been used to resolve these intermediates, providing a snapshot of the folding pathway. nih.govscite.ai

Understanding Disulfide Bond Formation: The refolding of reduced Erabutoxin b involves the sequential formation of its four disulfide bonds. acs.org Electrospray mass spectrometry has been used to identify and quantify the populations of intermediates with different numbers of disulfide bonds, revealing a specific and conserved sequence of disulfide bridge formation. acs.org

These studies on the reduced and refolding forms of Erabutoxin b have contributed significantly to the broader understanding of how disulfide-bonded proteins achieve their stable and functional structures. acs.orgplos.org

Research FocusKey FindingsReference
Refolding Kinetics The refolding process is relatively slow, taking approximately 3 hours for renaturation after reduction with dithiothreitol. nih.gov
Folding Intermediates Isoelectric focusing can resolve and trap intermediate species that form during the refolding pathway. nih.govscite.ai
Rate Control The length of turn 2, one of the five turns in the toxin's structure, is a key factor controlling the overall refolding rate. acs.org
Disulfide Bridge Formation All toxins studied, including Erabutoxin b, share the same sequential scheme for disulfide bond formation despite differences in refolding rates. acs.org

Properties

CAS No.

11091-64-8

Molecular Formula

C7H17PS

Molecular Weight

164.25 g/mol

IUPAC Name

methyl-dipropyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17PS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3

InChI Key

HTRZYYMHYRTJFP-UHFFFAOYSA-N

Canonical SMILES

CCCP(=S)(C)CCC

Origin of Product

United States

Methodological Frameworks for Characterizing Reduced Erabutoxin B

Biochemical Procedures for Disulfide Bond Reduction and Modification

The structural and functional characterization of erabutoxin b, a neurotoxin from the sea snake Laticauda semifasciata, necessitates the cleavage of its disulfide bridges. This reduction is a critical step for subsequent analyses such as sequence determination and conformational studies in the unfolded state.

A common and effective method for the irreversible reduction of disulfide bonds in erabutoxin b is reductive alkylation. The process involves the initial reduction of the disulfide bridges to sulfhydryl groups, followed by alkylation to prevent their re-oxidation. S-carboxymethylation is a frequently employed alkylation strategy.

In a typical procedure, erabutoxin b is treated with a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol to break the disulfide bonds. Following reduction, an alkylating agent like iodoacetic acid is introduced. The carboxymethyl groups from the iodoacetic acid react with the newly formed sulfhydryl groups of the cysteine residues, resulting in the formation of stable S-carboxymethylcysteine residues. This modification effectively and permanently unfolds the protein, making it amenable to sequencing and further analysis. The successful reduction and S-carboxymethylation of erabutoxin b has been a foundational step in its primary structure elucidation nih.gov.

Table 1: Reagents in Reductive Alkylation of Erabutoxin b

ReagentRole
Dithiothreitol (DTT)Reducing Agent
2-MercaptoethanolReducing Agent
Iodoacetic AcidAlkylating Agent

Following the reduction and alkylation of erabutoxin b, the now linear polypeptide chain can be subjected to enzymatic hydrolysis to generate smaller peptide fragments suitable for sequence analysis. This fragmentation is crucial for determining the complete amino acid sequence of the toxin.

A variety of proteases with different cleavage specificities are utilized for this purpose. Trypsin is a commonly used enzyme that cleaves the polypeptide chain at the carboxyl side of lysine (B10760008) and arginine residues. In the analysis of reduced and S-carboxymethylated erabutoxin b, tryptic digestion was employed to produce a set of peptide fragments nih.gov. These fragments were then isolated and purified using techniques such as column chromatography and paper electrophoresis nih.gov.

For further detailed sequencing, some of the isolated tryptic fragments can be subjected to secondary hydrolysis with other enzymes like α-chymotrypsin, pepsin, Nagarse, Proctase A, or Proctase B, which have different cleavage patterns nih.gov. The amino acid sequences of these smaller fragments are then determined, often through methods like subtractive Edman degradation nih.gov. By overlapping the sequences of the various fragments, the complete amino acid sequence of the reduced erabutoxin b can be reconstructed. This multi-enzymatic approach was instrumental in correcting and confirming the amino acid sequence of erabutoxin b researchgate.netnih.gov.

Table 2: Enzymes Used in the Hydrolysis of Reduced Erabutoxin b

EnzymePrimary Cleavage Site
TrypsinCarboxyl side of Lysine and Arginine
α-ChymotrypsinCarboxyl side of aromatic amino acids (Phe, Tyr, Trp)
PepsinCarboxyl side of aromatic and hydrophobic amino acids
NagarseBroad specificity protease
Proctase ABroad specificity protease
Proctase BBroad specificity protease

Spectroscopic and Biophysical Techniques for Conformational Analysis of Reduced Erabutoxin b

Spectroscopic and biophysical techniques are invaluable for investigating the conformational properties of reduced erabutoxin b, providing insights into its secondary structure, the local environment of its aromatic residues, and its dynamic nature in solution.

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. The CD spectrum of a protein in the far-UV region (typically 190-250 nm) provides information about the proportions of α-helix, β-sheet, and random coil conformations.

For erabutoxin b, CD studies have been conducted to analyze its conformation in aqueous solution nih.gov. While the native toxin exhibits a well-defined structure dominated by β-sheets nih.gov, the reduction of its disulfide bonds leads to a significant conformational change. The CD spectrum of reduced erabutoxin b is expected to show a loss of the characteristic β-sheet signal and an increase in features associated with a random coil or disordered structure. This transition from a folded to an unfolded state is a direct consequence of the disruption of the disulfide bridges that maintain the native three-dimensional structure of the toxin.

Fluorescence spectroscopy is a sensitive technique for probing the local environment of aromatic amino acid residues, particularly tryptophan and tyrosine. Erabutoxin b contains a single tryptophan residue (Trp-29), which serves as an intrinsic fluorescent probe nih.gov.

Studies on the native form of erabutoxin b have shown that the fluorescence of Trp-29 is influenced by the protonation state of nearby residues, such as His-26 nih.gov. Upon reduction of the disulfide bonds, the protein unfolds, leading to a significant change in the environment of Trp-29. This change is reflected in the fluorescence emission spectrum, typically as a shift in the emission maximum to longer wavelengths (a red shift) and an increase in the fluorescence intensity. These spectral changes indicate that the tryptophan residue becomes more exposed to the aqueous solvent in the reduced, unfolded state compared to its relatively buried position in the native conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution information about the structure, dynamics, and interactions of proteins in solution. For erabutoxin b, NMR studies have been instrumental in understanding its three-dimensional structure and dynamic properties researchgate.netnih.gov.

In the context of reduced erabutoxin b, NMR can provide detailed insights into the conformational dynamics of the unfolded polypeptide chain. By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to characterize the residual structure and flexibility of the reduced toxin. Furthermore, NMR can be used to determine the pKa values of ionizable residues, providing information about their protonation states in the unfolded protein nih.gov. Such studies can reveal how the local environment and interactions of individual amino acids are altered upon the disruption of the native structure. For instance, the anomalous results of early ¹H NMR solution studies were later explained by corrections to the amino acid sequence, highlighting the sensitivity of NMR to the precise chemical structure researchgate.net.

X-ray Crystallography of Modified or Intermediate Forms

X-ray crystallography has been a cornerstone in elucidating the three-dimensional structure of Erabutoxin b, providing a detailed framework for understanding its function. The study of modified forms of the toxin offers critical insights into structure-function relationships. The crystal structure of the native Erabutoxin b was determined to a resolution of 2.75 Å, revealing a shallow, elongated saucer-like shape with a central core formed by four disulfide bridges. nih.govnih.gov Approximately 40% of the main chain is organized into a twisted, five-stranded antiparallel beta-pleated sheet, with three long loops emerging from the disulfide core. nih.gov

To further probe the structure, crystallographic studies have been conducted on chemically modified versions of the toxin. An early investigation focused on a diiodo derivative of the erabutoxins, demonstrating the feasibility of using heavy-atom derivatives for structural analysis. nih.gov A key modified form studied is Erabutoxin b iodinated at the Histidine-26 (His-26) residue. pnas.org The successful crystallization of this modified protein was instrumental in the initial structure determination. pnas.org

Subsequent high-resolution refinement of the Erabutoxin b crystal structure to 0.140-nm (1.40 Å) allowed for a more precise definition of the molecular architecture. researchgate.net This refinement process was so detailed that it led to the correction of two errors in the previously published chemical sequence, specifically identifying the correct sequences as His6-Gln7 and Ser18-Pro19. researchgate.net The updated structure also clarified that the beta-sheet is discontinuous, comprising a two-stranded loop and a three-stranded sheet. researchgate.net These crystallographic analyses of both native and modified forms provide the atomic-level detail necessary to interpret data from other methodological frameworks used to study its reduced and intermediate states.

Erabutoxin b Structural Details
Resolution 2.75 Å (initial), 1.40 Å (refined) nih.govresearchgate.net
Overall Shape Shallow elongated saucer nih.gov
Core Structure 4 disulfide bridges nih.gov
Secondary Structure Discontinuous antiparallel beta-sheet (5 strands total) nih.govresearchgate.net
Modified Form Studied Iodinated at His-26; Diiodo derivative nih.govpnas.org
Crystallization Space Group P212121 pnas.org

Chromatographic and Electrophoretic Separations of Reduced and Refolding Intermediates

The process of refolding reduced Erabutoxin b from its unfolded state, where the disulfide bonds are broken, into its native, stable conformation is not instantaneous. It proceeds through a series of intermediate states, each with a different number or arrangement of disulfide bonds. Separating these transient intermediates is crucial for understanding the folding pathway. Chromatographic and electrophoretic methods are the primary tools used to achieve this separation.

Column chromatography is a fundamental technique for the separation of proteins and peptides. In the study of Erabutoxin b, it has been critically applied to the analysis of its reduced and chemically modified form. During the definitive sequencing of the Erabutoxin b protein, the toxin was first fully reduced to break all disulfide bonds and then S-carboxymethylated to prevent them from reforming. nih.gov

Following this modification, the protein was subjected to enzymatic digestion with trypsin. The resulting mixture of peptide fragments was then separated using column chromatography. nih.gov This separation step was essential for isolating each fragment in a pure form, which allowed for their subsequent analysis and the ultimate determination of the complete amino acid sequence of the protein. nih.gov This application demonstrates the utility of column chromatography in handling the reduced and derivatized form of Erabutoxin b, a necessary step in its full biochemical characterization.

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point (pI), the pH at which a molecule has no net electrical charge. This method has proven to be exceptionally well-suited for resolving the intermediates that form during the refolding of reduced Erabutoxin b. nih.gov

In a key study, analytical IEF in a thin layer of polyacrylamide gel was used to trap and separate the intermediates formed during the refolding process of the reduced toxin. nih.gov This allowed for the direct visualization and analysis of the different species present as the polypeptide chain re-establishes its native disulfide bonds.

Compound Isoelectric Point (pI)
Erabutoxin b9.68 nih.gov
Erabutoxin a9.68 nih.gov
[1-Nα-acetyl-arginine]-erabutoxin b9.52 nih.gov
[15-Nζ-acetyl-lysine]-erabutoxin b9.31 nih.gov
[27-Nζ-acetyl-lysine]-erabutoxin b9.45 nih.gov
[47-Nζ-propionyl-lysine]-erabutoxin b9.22 nih.gov
[51-Nζ-acetyl-lysine]-erabutoxin b9.09 nih.gov
Erabutoxin c ([51-asparagine]-erabutoxin b)9.09 nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of Erabutoxin b research, HPLC has been employed in crucial analytical steps that support structural and refolding studies.

During the high-resolution refinement of the Erabutoxin b crystal structure, which led to the correction of its amino acid sequence, HPLC played a vital analytical role. researchgate.net After the protein was sequenced using an automated Edman degradation process, the resulting amino acid derivatives (phenylthiohydantoins) were analyzed on a Hewlett-Packard 1084B high-performance liquid chromatograph. researchgate.net This step was essential for the accurate identification of the amino acid at each position in the peptide chain, confirming the sequence corrections suggested by the crystallographic data. While not a direct measure of refolding intermediates, this precise characterization of the primary structure is a prerequisite for any meaningful folding study.

Structural Elucidation and Conformational Changes Induced by Reduction in Erabutoxin B

Primary Structural Insights from Reduced and Modified Erabutoxin b

Elucidating the primary structure, or amino acid sequence, of erabutoxin b was a foundational step that paved the way for more complex structural studies. This was achieved by chemically breaking the toxin down into smaller, more manageable fragments.

The determination of the 62-residue amino acid sequence of erabutoxin b was accomplished through a classic protein chemistry approach involving reduction, modification, and enzymatic cleavage. nih.govnih.gov The protein was first treated with a reducing agent to break the stabilizing disulfide bonds. To prevent these bonds from reforming, the newly freed cysteine residues were alkylated through S-carboxymethylation. nih.govnih.gov

Following this stabilization of the reduced state, the linearized polypeptide chain was subjected to enzymatic digestion with trypsin. nih.gov This enzyme specifically cleaves the protein backbone at the carboxyl side of lysine (B10760008) and arginine residues, resulting in a predictable set of smaller peptides. Researchers successfully isolated seven distinct tryptic fragments using techniques such as column chromatography and paper electrophoresis. nih.gov

The amino acid sequence of each of these individual fragments was then meticulously determined using subtractive Edman degradation. nih.gov By analyzing the amino acid composition of the fragments and conducting terminal sequence studies on the intact reduced protein, scientists were able to deduce the correct order of the seven tryptic fragments, thereby reconstructing the full primary sequence of erabutoxin b. nih.gov

StepProcedurePurposeOutcome
1ReductionCleavage of all disulfide bonds.An unfolded polypeptide chain with free sulfhydryl groups.
2S-CarboxymethylationAlkylation of cysteine residues.Prevention of disulfide bond reformation; a stable, linear protein.
3Trypsin DigestionEnzymatic cleavage at lysine and arginine residues.A mixture of smaller peptide fragments.
4Fragment SeparationIsolation of individual peptides.Purified tryptic fragments (seven total). nih.gov
5SequencingSubtractive Edman degradation of each fragment.The amino acid sequence of each individual fragment.
6Sequence AssemblyOrdering the fragments based on overlapping sequences and terminal analysis.The complete 62-amino acid sequence of erabutoxin b.

The venom of Laticauda semifasciata contains two closely related neurotoxins, erabutoxin a and erabutoxin b. Fragment analysis of the reduced and S-carboxymethylated forms of both toxins revealed they are highly homologous. nih.gov In fact, comparative analysis of their tryptic fragments showed that the two proteins differ by only a single amino acid residue. nih.govrcsb.org At position 26, erabutoxin a possesses an asparagine residue, whereas erabutoxin b has a histidine at the same position. nih.govresearchgate.net This subtle difference in their primary structure is the sole distinction between the two toxins. rcsb.org

ToxinResidue at Position 26Total Amino Acids
Erabutoxin aAsparagine (Asn)62
Erabutoxin bHistidine (His)62

Disulfide Bond Architecture and its Role in Native and Reduced Conformational Stability

The compact, functionally active structure of erabutoxin b is critically dependent on a network of covalent cross-links formed by its cysteine residues. These disulfide bonds are essential for maintaining the toxin's three-dimensional fold.

Erabutoxin b is a single-chain protein containing 62 amino acids, including eight cysteine residues that form four intramolecular disulfide bridges. researchgate.netpnas.org These four bonds create a dense, stable core from which the rest of the polypeptide chain emerges. nih.govnih.gov This "three-finger" protein domain architecture is stabilized by a conserved pattern of disulfide linkages. semanticscholar.org Structural and folding studies have identified the specific pairings of these cysteine residues, which are crucial for locking the protein into its native conformation. semanticscholar.organnualreviews.org The four disulfide bonds are located between Cys3-Cys24, Cys17-Cys41, Cys43-Cys54, and Cys55-Cys60. semanticscholar.org Three of these bonds (Cys3-Cys24, Cys17-Cys41, and Cys55-Cys60) are buried within the protein's core, forming a rigid "disulfide box," while the fourth (Cys43-Cys54) is more exposed to the solvent. semanticscholar.org

The four disulfide bonds are the primary forces holding the erabutoxin b polypeptide in its compact, active conformation. annualreviews.org When these covalent linkages are cleaved through chemical reduction, the protein undergoes a dramatic loss of structural integrity. The constraints imposed by the disulfide core are removed, allowing the polypeptide chain to unfold. Studies on the related cobrotoxin (B81227) found that reductive cleavage of its disulfide bonds transforms the protein into a mixture dominated by a random coil conformation with a small amount of residual β-structure. annualreviews.org This indicates that the disulfide bonds are essential for global conformational stability; without them, the protein cannot maintain its native fold.

Secondary and Tertiary Structure Alterations upon Reduction

The native structure of erabutoxin b is highly organized, featuring a significant amount of well-defined secondary structure that folds into a specific tertiary arrangement. nih.gov The protein's main chain is organized into a twisted, antiparallel β-pleated sheet composed of five short strands, which constitutes approximately 40% of the molecule. nih.gov This β-sheet, along with several β-turns, forms the three "finger" loops that emerge from the central disulfide-rich core. pnas.orgnih.gov

Upon reduction of the disulfide bonds, this intricate and ordered architecture is lost. Circular dichroism (CD) spectroscopy, a technique sensitive to protein secondary structure, reveals that reduced erabutoxin b in aqueous solution adopts a conformation characteristic of a random polypeptide backbone. The CD spectrum of the native toxin shows a distinct shape indicative of β-sheet structure, while the spectrum of the reduced form is dominated by features associated with a random coil. This demonstrates a near-complete loss of the native secondary (β-sheet) and, consequently, the tertiary structure. The reduction of the four disulfide bridges effectively untethers the polypeptide chain, leading to its collapse into a largely disordered, unfolded state. annualreviews.org

Beta-Sheet Content and Changes

The native structure of Erabutoxin b is characterized by a significant amount of β-sheet structure, which is crucial for its biological activity. aip.orgnih.gov Circular dichroism (CD) spectroscopy, a technique sensitive to protein secondary structure, reveals a dramatic change upon reduction of the disulfide bonds.

In its native, oxidized state, the far-ultraviolet CD spectrum of Erabutoxin b displays a broad positive band around 228 nm, a hallmark of β-sheet-rich proteins. Upon reduction, this characteristic peak disappears and is replaced by a spectrum indicative of a largely random coil or disordered polypeptide chain. This change signifies a substantial loss of the native β-sheet content, as the constraints imposed by the disulfide bonds are removed, allowing the polypeptide chain to adopt a more flexible and less ordered conformation.

Table 1: Comparison of Circular Dichroism Spectral Features of Native and Reduced Erabutoxin b

StateWavelength (nm)EllipticityInferred Secondary Structure
Native ~228PositivePredominantly β-sheet
Reduced ~200Negative (minimum)Random coil/Disordered

This table is based on data indicating a shift from a characteristic β-sheet spectrum to a random coil spectrum upon reduction.

Loop Region Dynamics and Flexibility (e.g., "Three-Finger Structure" Conformation)

The defining feature of Erabutoxin b and related neurotoxins is the "three-finger" fold, where three loops of the polypeptide chain extend from a central core stabilized by disulfide bonds. nih.govnih.gov These loops are critical for binding to the acetylcholine (B1216132) receptor.

In the native state, the four disulfide bridges rigidly hold these three loops in a specific orientation, creating the characteristic three-fingered structure. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies of the native toxin show a well-defined structure, though some flexibility exists, particularly at the tips of the loops.

Upon reduction of the disulfide bonds, this rigid three-finger conformation is lost. The polypeptide chain, no longer constrained, gains significant conformational freedom. This increased flexibility means the loops are no longer held in their specific, biologically active orientation. While direct high-resolution structural data for the fully reduced, unfolded state is challenging to obtain due to its dynamic nature, it is understood to exist as an ensemble of rapidly interconverting, disordered structures. The reduction effectively dismantles the scaffold that maintains the crucial three-finger shape.

Solvent Accessibility and Microenvironment of Aromatic Residues (e.g., Tryptophan, Tyrosine, Histidine)

Erabutoxin b contains several aromatic amino acid residues, including a single tryptophan (Trp-29), a tyrosine (Tyr-25), and a histidine (His-26), which serve as intrinsic fluorescent and NMR probes of the local protein environment. bohrium.comnih.gov

In the native protein, fluorescence and NMR studies indicate that these residues are in specific microenvironments. For instance, the fluorescence of Trp-29 is influenced by the protonation state of the nearby His-26, suggesting a close spatial relationship. bohrium.comnih.gov The environment around Tyr-25 is also well-defined within the folded structure. bohrium.com

When the disulfide bonds are reduced, the protein unfolds, leading to a significant increase in the solvent accessibility of these aromatic residues. In the reduced state, these residues are expected to be more exposed to the aqueous solvent, which would be reflected in changes in their fluorescence emission spectra (e.g., a red shift in the tryptophan emission maximum) and NMR chemical shifts. researchgate.net This increased exposure is a direct consequence of the loss of the compact tertiary structure that shields these residues from the solvent in the native state. The specific interactions, like the one between Trp-29 and His-26, are disrupted as the protein adopts a random coil conformation. bohrium.comnih.gov

Protein Folding and Refolding Pathways of Reduced Erabutoxin b

The refolding of reduced Erabutoxin b into its native, biologically active conformation is a classic model for understanding how proteins attain their correct three-dimensional structure, particularly the complex process of forming multiple correct disulfide bonds.

Identification of Folding Intermediates and Kinetics

The refolding of Erabutoxin b from a fully reduced and unfolded state is not a simple, one-step process. Instead, it proceeds through a series of folding intermediates with varying numbers of disulfide bonds. Studies using techniques like isoelectric focusing to "trap" and analyze these intermediates at different time points have shown that the refolding pathway is complex. nih.gov

During the renaturation of reduced Erabutoxin b, a heterogeneous population of molecules with one, two, and three disulfide bonds is formed before the final native four-disulfide species appears. nih.gov The process is relatively slow, with the complete regeneration of the native form taking several hours under typical experimental conditions. nih.gov The presence of these intermediates suggests that the protein explores various disulfide bond pairings before settling into the correct, thermodynamically most stable arrangement.

Influence of Reduction on Folding Rates and Mechanisms

The reduction of the disulfide bonds is the initiating step that allows the protein to unfold. The subsequent refolding process is highly dependent on the conditions that favor the reformation of these bonds. The rate of refolding can be influenced by several factors, including pH and the presence of redox reagents.

Table 2: Factors Influencing the Refolding Kinetics of Reduced Erabutoxin b

FactorEffect on Refolding RateRationale
pH Increases with higher pHIncreased ionization of sulfhydryl groups facilitates thiol-disulfide exchange reactions.
Oxidized Mercaptan Reagents Can accelerate (though effect on Erabutoxin b is minimal)Catalyze the thiol-disulfide exchange reactions necessary for disulfide bond formation.
Amino Acid Sequence (Turn Regions) Slower rate compared to some homologsSpecific residues and the length of turns can create kinetic traps or facilitate faster folding pathways. acs.org

Entropy-Driven Processes in Refolding

Protein folding is a thermodynamically driven process, governed by changes in both enthalpy and entropy. While the formation of the ordered native structure from a disordered chain involves a significant decrease in conformational entropy, which is unfavorable, this is counteracted by favorable enthalpic interactions (like hydrogen bonds and van der Waals forces) and the hydrophobic effect, which increases the entropy of the surrounding water molecules.

In the context of disulfide-rich proteins like Erabutoxin b, the formation of the disulfide bonds themselves plays a crucial role in reducing the conformational entropy of the unfolded state. uab.cat By covalently linking distant parts of the polypeptide chain, disulfide bonds restrict the number of possible conformations the unfolded chain can adopt, thereby decreasing the entropic penalty of folding.

Studies on chimeric proteins containing structural motifs from Erabutoxin b suggest that the folding process is initiated and propagated by a positive feedback loop between the efficient release of internal entropy and the formation of well-packed local structures that move in a synchronized manner. nih.gov This indicates that the release of entropy from the system as a whole (including the solvent) is a critical driving force for the folding and assembly of the native structure.

Functional and Interactional Consequences of Erabutoxin B Reduction

Impact on Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinity and Specificity

Reduction of the disulfide bonds in Erabutoxin b results in a substantial loss of its tertiary structure. This unfolding event directly impacts its ability to interact with nAChRs, as the precise spatial arrangement of key amino acid residues required for receptor recognition is lost.

Native Erabutoxin b is a potent competitive antagonist of muscle-type nAChRs, binding with high affinity to the interface between subunits. nih.gov The reduction of its four disulfide bridges is predicted to cause a dramatic decrease in this binding affinity. The loss of the rigid three-finger structure means that the residues critical for interaction are no longer held in the correct orientation to fit into the receptor's binding pocket. Without this structural integrity, the toxin essentially becomes a flexible, linear peptide, which is unable to establish the multiple, simultaneous points of contact necessary for high-affinity binding. This leads to a near-complete abolishment of its ability to block neuromuscular transmission.

Table 1: Comparative Binding Affinity of Native vs. Reduced Erabutoxin b for Muscle-Type nAChRs This table presents illustrative data based on established principles of protein folding and receptor binding, as direct comparative studies on fully reduced Erabutoxin b are limited.

Toxin FormReceptor SourceDissociation Constant (Kd)% Inhibition of ACh Binding (at 1 µM)
Native Erabutoxin b Torpedo californica (electric organ)~ 0.1 nM> 95%
Reduced Erabutoxin b Torpedo californica (electric organ)> 100 µM (Estimated)< 5%

Short-chain α-neurotoxins like Erabutoxin b generally exhibit low affinity for neuronal nAChR subtypes, such as the α7 homopentamer. nih.govnih.gov This selectivity is dictated by their specific structure. In contrast, long-chain α-neurotoxins, which possess a fifth disulfide bond in their second loop, bind more potently to neuronal α7 nAChRs. nih.gov Studies on long-chain toxins have shown that the reduction of this specific fifth disulfide bond causes them to behave more like short-chain toxins, with reduced affinity for neuronal receptors. researchgate.net

Extrapolating from this, the complete reduction of all four disulfide bonds in Erabutoxin b would not be expected to confer any new or enhanced affinity for neuronal subtypes. Instead, the global unfolding of the toxin would eliminate its already weak interaction with neuronal nAChRs, rendering it inactive against these subtypes as well. The structural requirements for binding are so precise that a disordered peptide chain would fail to meet the binding criteria for any nAChR subtype.

In its native state, Erabutoxin b acts as a competitive antagonist, physically blocking the binding site for acetylcholine (ACh) and other ligands like α-bungarotoxin. wikipedia.org Competitive binding assays are used to determine the relative affinity of different ligands for the same binding site.

Due to the profound loss of affinity upon reduction, "Erabutoxin b (reduced)" would be an extremely poor competitor. In assays with radiolabeled α-bungarotoxin, a ligand known for its quasi-irreversible binding, the concentration of reduced Erabutoxin b required to displace the label would be orders of magnitude higher than that of the native toxin, likely showing no significant competition even at high micromolar concentrations. Similarly, it would be unable to effectively compete with the endogenous neurotransmitter, acetylcholine.

Table 2: Illustrative Competitive Displacement of [125I]α-Bungarotoxin from Muscle nAChRs

Competing LigandIC50 (Concentration for 50% Inhibition)
Native Erabutoxin b ~ 1 nM
Acetylcholine (in presence of AChE inhibitor)~ 10 µM
d-Tubocurarine ~ 0.5 µM
Reduced Erabutoxin b > 500 µM (No effective competition)

Elucidation of Molecular Mechanisms Underlying Altered Receptor Interaction

The dramatic change in receptor interaction following reduction is a direct consequence of the toxin's structural collapse and the subsequent misorientation of its functional residues.

The interaction of native Erabutoxin b with the nAChR is mediated by a constellation of specific amino acid residues distributed across its three loops. researchgate.net Key residues identified through mutagenesis studies include Trp-29, Asp-31, Arg-33, and Lys-47, which form a functional surface or "pharmacophore" that complements the receptor's binding pocket. nih.gov

The four disulfide bonds (Cys-3 to Cys-24, Cys-17 to Cys-41, Cys-43 to Cys-54, Cys-55 to Cys-60) are the molecular staples that hold these disparate residues in a precise three-dimensional arrangement. pnas.org Upon reduction, these cysteine bridges are broken. This dismantles the structural core of the toxin, allowing the peptide loops to become flexible and disordered. Consequently, the functional pharmacophore is destroyed. Even though the primary sequence of amino acids remains unchanged, the loss of the tertiary structure means that critical residues like Arg-33 and Trp-29 are no longer positioned correctly relative to each other or to the receptor, completely abrogating the specific molecular interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that underpin high-affinity binding.

Allosteric modulators typically bind to a site on a receptor that is distinct from the primary (orthosteric) ligand binding site, inducing a conformational change that alters the receptor's activity. While native α-neurotoxins are generally considered competitive, orthosteric antagonists, some studies suggest they can stabilize the receptor in a particular conformational state (e.g., a resting state). nih.govbohrium.com

There is no evidence to suggest that reduced Erabutoxin b would act as an allosteric modulator. Allosteric modulation requires specific binding to a distinct site with sufficient affinity to trigger a conformational change in the receptor. Given that the unfolded, reduced peptide has lost its capacity for high-affinity, specific binding to the orthosteric site, it is exceedingly unlikely to have the structural specificity required to bind to a distinct allosteric site and induce a functional change in the receptor. Its interaction with the receptor, if any, would be weak, non-specific, and functionally insignificant.

Functional Significance in Neurotransmission Research

The reduction of disulfide bonds in erabutoxin b has profound functional and interactional consequences, rendering the toxin non-toxic and providing a valuable tool for neurotransmission research. The native three-dimensional structure of erabutoxin b, which is crucial for its specific binding to the nicotinic acetylcholine receptor (nAChR), is maintained by four disulfide bridges. nih.govnih.gov The disruption of these bonds leads to a loss of this conformation and, consequently, a loss of its biological activity.

The primary role of the disulfide bonds is to stabilize the three-looped structure of the toxin, which presents a specific surface that is complementary to the binding site on the nAChR. nih.govnih.gov When these bonds are reduced, the protein unfolds, and this critical binding surface is destroyed. Research involving the complete reduction and subsequent S-carboxymethylation of the cysteine residues in erabutoxin b has demonstrated a complete loss of its lethal toxicity. This underscores the indispensable nature of the intact disulfide bridges for the neurotoxic function of erabutoxin b.

In neurotransmission research, the inactive, reduced form of erabutoxin b serves as a crucial negative control. By comparing the effects of native erabutoxin b with the reduced form, researchers can definitively attribute the observed physiological effects, such as the blockade of neuromuscular transmission, to the specific binding of the conformationally intact toxin to the nAChR. nih.gov This comparison allows for the precise dissection of the molecular mechanisms of synaptic transmission at the neuromuscular junction.

Furthermore, the process of reducing and unfolding erabutoxin b has been instrumental in studies aimed at understanding the protein folding and the structure-function relationship of neurotoxins. By studying the refolding of the reduced toxin back to its native, active conformation, scientists can gain insights into the pathways and forces that govern the formation of the correct three-dimensional structure required for biological activity.

The table below summarizes the key findings from research on the functional consequences of erabutoxin b reduction.

ParameterNative Erabutoxin bErabutoxin b (reduced)Reference
Disulfide BondsFour intact disulfide bridgesDisulfide bridges cleaved (reduced) nih.govnih.gov
Three-Dimensional StructureCompact, three-looped structureUnfolded, loss of tertiary structure nih.gov
Binding to Acetylcholine ReceptorHigh-affinity, specific bindingNo significant binding nih.govpnas.org
NeurotoxicityPotent neurotoxin, blocks neuromuscular transmissionNon-toxic, no biological activity nih.gov
Application in ResearchTool for studying acetylcholine receptor function and neuromuscular transmissionNegative control to confirm the specificity of native toxin's effects; model for protein folding studies nih.gov

The study of reduced erabutoxin b has been pivotal in confirming that the neurotoxic activity is not merely a result of its amino acid sequence but is critically dependent on the precise three-dimensional arrangement of these amino acids, a conformation that is rigidly maintained by the disulfide bridges.

Broader Academic and Research Implications of Reduced Erabutoxin B Studies

Contribution to Understanding Protein Stability and Dynamics

Studies involving the reduced form of Erabutoxin b have been instrumental in elucidating the fundamental principles of protein stability and the critical role of disulfide bonds in maintaining the three-dimensional structure of proteins. Erabutoxin b, a potent neurotoxin from the sea snake Laticauda semifasciata, owes its rigid and stable structure to a dense core of four conserved disulfide bridges. nih.govnih.gov The reduction of these disulfide bonds, which involves the cleavage of the covalent linkages between cysteine residues, leads to the unfolding of the protein and a complete loss of its native conformation.

This transition from a highly structured, functional state to a disordered, inactive state upon reduction underscores the immense contribution of disulfide bonds to the conformational stability of small, cysteine-rich proteins. The native, oxidized form of Erabutoxin b is a compact, shallow, elongated saucer-shaped molecule. nih.govresearchgate.net This intricate architecture is essential for its biological activity. In contrast, the reduced form lacks this defined structure, existing as a flexible polypeptide chain.

Insights into Neurotoxin Structure-Function Relationships and Evolution

The investigation of reduced Erabutoxin b has provided profound insights into the structure-function relationships of snake venom neurotoxins and their evolutionary conservation. The biological activity of Erabutoxin b, namely its ability to block neuromuscular transmission by binding to the nicotinic acetylcholine (B1216132) receptor (nAChR), is entirely dependent on its rigid three-dimensional structure. nih.govnih.gov This structure is maintained by four highly conserved disulfide bridges that form the central core of the molecule. nih.gov

When these disulfide bonds are reduced, the toxin loses its specific conformation and, consequently, its neurotoxic activity. This finding is crucial as it demonstrates that the precise spatial arrangement of key amino acid residues in the active site is a prerequisite for binding to the nAChR. The reduced, unfolded polypeptide chain is incapable of presenting these residues in the correct orientation to interact with the receptor.

From an evolutionary perspective, the invariance of the four disulfide bridges across 28 different snake venom neurotoxins that inhibit the acetylcholine receptor highlights their fundamental importance. nih.govnih.gov The fact that the reduced, and therefore inactive, form of Erabutoxin b is functionally inert underscores the strong selective pressure to maintain these covalent linkages throughout evolution. The evolution of these neurotoxins has centered on preserving this stable structural scaffold while allowing for sequence variations in other regions, likely to fine-tune their specificity and potency against the nAChRs of different prey species. The study of the inactive, reduced state of Erabutoxin b thus provides a crucial baseline that emphasizes the absolute requirement of the disulfide-enforced structure for the function and evolutionary success of this family of neurotoxins.

Utilization as a Molecular Probe for Cholinergic Receptor Characterization

The native form of Erabutoxin b is a highly specific and potent antagonist of the nicotinic acetylcholine receptor (nAChR) and has been extensively used as a molecular probe to study the structure, function, and distribution of these receptors. nih.govnih.gov Its high affinity and slow dissociation rate make it an excellent tool for labeling and isolating nAChRs.

In stark contrast, the reduced form of Erabutoxin b is not utilized as a molecular probe for cholinergic receptor characterization. The reduction of its four disulfide bonds leads to a loss of the rigid, three-dimensional structure that is essential for its high-affinity binding to the nAChR. nih.govnih.gov The unfolded polypeptide chain of reduced Erabutoxin b lacks the precise conformational arrangement of amino acid residues required for recognition and interaction with the receptor's binding site.

Therefore, the study of reduced Erabutoxin b in this context is primarily one of a negative control, highlighting the specificity of the interaction between the native toxin and its receptor. The inability of the reduced form to bind effectively to the nAChR confirms that the interaction is not simply based on the primary amino acid sequence but is critically dependent on the protein's intricate and stable tertiary structure. This provides indirect but powerful evidence for the conformational specificity of the nAChR binding pocket and reinforces the utility of the native, structurally intact Erabutoxin b as a precise and reliable molecular probe.

Methodological Advancements in Protein Biochemistry and Biophysics

The study of reduced Erabutoxin b has contributed to methodological advancements in protein biochemistry, particularly in the realm of protein sequencing. A foundational technique in determining the primary structure of a protein is to first break it down into smaller, more manageable peptide fragments. To ensure complete and efficient enzymatic digestion, the protein must be unfolded.

In the case of Erabutoxin b, a protein with a compact structure stabilized by four disulfide bonds, reduction and subsequent S-carboxymethylation of the cysteine residues are essential prerequisite steps for sequence analysis. nih.gov The reduction of the disulfide bonds unfolds the protein, making the polypeptide chain accessible to proteolytic enzymes like trypsin. nih.gov Subsequent S-carboxymethylation prevents the disulfide bonds from reforming.

This approach, utilizing the reduced and alkylated form of Erabutoxin b, was instrumental in the successful determination of its complete amino acid sequence. nih.gov This classic biochemical workflow, where a protein is denatured by reduction to facilitate its analysis, represents a significant methodological principle in protein chemistry. The application of this method to a highly stable and cross-linked protein like Erabutoxin b demonstrated its effectiveness and contributed to the broader understanding of how to approach the primary structure determination of similarly complex proteins. This, in turn, has had a lasting impact on the fields of proteomics and molecular biology.

Q & A

Q. What experimental methods are recommended for determining the tertiary structure of reduced Erabutoxin B?

Reduced Erabutoxin B’s tertiary structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies resolving its aqueous solution structure . X-ray crystallography is also viable for high-resolution structural data. Ensure proper sample preparation (e.g., toxin purity >95%) and data validation using software like CYANA or ARIA for NMR, or PHENIX for crystallography.

Q. How should researchers design binding assays to study Erabutoxin B’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and affinity. For SPR, immobilize nAChRs on a sensor chip and measure real-time binding responses at varying toxin concentrations (1–100 nM range). Include controls (e.g., scrambled peptides) to assess specificity .

Q. What statistical approaches are essential for analyzing dose-response data in Erabutoxin B functional assays?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Report standard deviations from triplicate experiments and justify precision using guidelines from Pharmaceutical Research Instructions (e.g., ≤3 significant figures unless instrumentation warrants higher precision) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of Erabutoxin B across studies?

Discrepancies may arise from variations in experimental conditions (e.g., pH, temperature) or receptor isoforms. Conduct a meta-analysis controlling for these variables. Use the Benjamini-Hochberg procedure to adjust for false discovery rates (FDR) in multiple comparisons, as traditional FWER methods may overly penalize exploratory studies .

Q. What computational strategies integrate Erabutoxin B’s structural data with functional insights?

Perform molecular dynamics (MD) simulations using tools like GROMACS or AMBER to model toxin-receptor interactions. Validate predictions against experimental hydrogen-bonding data (e.g., Thr'-Oyl interactions in Table 5 of structural comparisons ). Cross-reference with mutagenesis studies (e.g., Tremeau et al., 1995) to identify critical residues .

Q. How should ethical considerations guide in vivo vs. in vitro models for Erabutoxin B neurotoxicity studies?

Prioritize in vitro models (e.g., cell-based assays) to minimize animal use. If in vivo studies are necessary, adhere to IRB protocols for humane endpoints and sample size justification. Document compliance with Investigator’s Handbook guidelines, including adverse event reporting and informed consent for human-derived tissues .

Q. What methodologies ensure reproducibility in Erabutoxin B activity assays?

Share raw data and protocols via repositories (e.g., Zenodo) following FAIR principles. Use standardized toxin batches and validate assays with positive controls (e.g., α-bungarotoxin). Replicate experiments across independent labs, as emphasized in reproducibility frameworks .

Data Analysis and Contradiction Management

Q. How can researchers address non-specific binding artifacts in Erabutoxin B functional assays?

Include competitive inhibition assays with excess unlabeled toxin. Use orthogonal methods (e.g., fluorescence polarization alongside SPR) to confirm specificity. Analyze data with outlier detection algorithms (e.g., Grubbs’ test) and report limitations transparently .

Q. What strategies validate novel hypotheses about Erabutoxin B’s mechanism derived from computational models?

Combine site-directed mutagenesis (e.g., alanine scanning) with functional assays to test predicted critical residues. Compare results to structural homologs like fasciculin 1, leveraging sequence alignment tools (e.g., Clustal Omega) to identify conserved motifs .

Methodological Frameworks

How to formulate a FINER research question for Erabutoxin B studies?

Apply the FINER criteria:

  • Feasible: Ensure access to purified toxin and validated receptor models.
  • Novel: Focus on unresolved questions (e.g., allosteric modulation of nAChRs).
  • Ethical: Justify animal use per ARRIVE guidelines.
  • Relevant: Align with neuropharmacology knowledge gaps (e.g., toxin-based drug discovery) .

Tables for Quick Reference

Key Structural Features of Erabutoxin B
- β-sheet topology: A-B and D-E strands
- Conserved residues: Positions 8, 31, 34 (critical for receptor binding)
Recommended Statistical Tests
- Multiple comparisons: Benjamini-Hochberg FDR
- Dose-response: Four-parameter logistic model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.